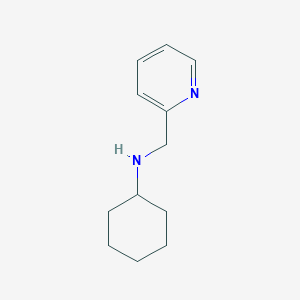

benzyl N-(5-oxopyrrolidin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

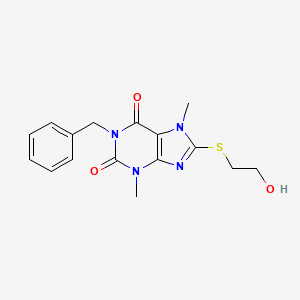

Benzyl N-(5-oxopyrrolidin-3-yl)carbamate is a chemical compound with the CAS Number: 88016-16-4 . It has a molecular weight of 234.25 .

Molecular Structure Analysis

The InChI code for benzyl N-(5-oxopyrrolidin-3-yl)carbamate is 1S/C12H14N2O3/c15-11-6-10(7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16) . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

Benzyl N-(5-oxopyrrolidin-3-yl)carbamate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Functionalized Phosphonates :

- Researchers developed efficient syntheses of functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate. These compounds have potential applications in medicinal chemistry due to their structural complexity and functional group diversity (Głowacka et al., 2021).

Catalytic Intramolecular Hydrofunctionalization :

- A study demonstrated the use of a gold(I) catalyst in the intramolecular hydrofunctionalization of allenes, producing compounds like benzyl 4,4-diphenyl-2-vinylpyrrolidine-1-carboxylate. This method shows promise for the synthesis of complex heterocycles (Zhang et al., 2006).

Selective Inhibitors of BChE :

- A series of benzyl carbamate derivatives were synthesized and tested as selective inhibitors of butyrylcholinesterase (BChE), with some showing stronger inhibition than the clinically used rivastigmine. This indicates potential therapeutic applications for neurological disorders (Magar et al., 2021).

Synthesis of Oxadiazole-Containing Compounds :

- Researchers synthesized novel oxadiazole-containing pyrrolidin-2-one bicyclic systems, which might have applications in drug development due to their predicted biological activities (Kharchenko et al., 2008).

Novel Heterocyclic Compounds for Antibacterial Activity :

- A study described the synthesis of heterocyclic compounds including 5-oxopyrrolidine derivatives, which were evaluated for antibacterial activity against various bacterial strains, showing potential in developing new antimicrobial agents (Patel & Patel, 2015).

Antioxidant Activity of Pyrrolidine Derivatives :

- A series of novel pyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their antioxidant activity, with some showing higher activity than ascorbic acid, indicating their potential as novel antioxidants (Tumosienė et al., 2019).

Cholinesterase Inhibitors for Neurological Disorders :

- Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates were prepared and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing moderate inhibitory effects. These compounds could be relevant in the treatment of diseases like Alzheimer’s (Pizova et al., 2017).

Safety and Hazards

properties

IUPAC Name |

benzyl N-(5-oxopyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-6-10(7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESSJAUTXQHBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20526313 |

Source

|

| Record name | Benzyl (5-oxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20526313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(5-oxopyrrolidin-3-yl)carbamate | |

CAS RN |

88016-16-4 |

Source

|

| Record name | Benzyl (5-oxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20526313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2405895.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)

![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2405900.png)

![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)

![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)

![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)

![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)